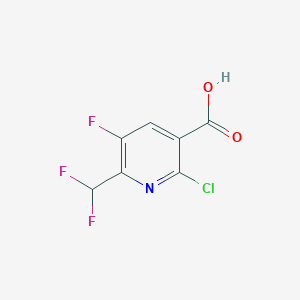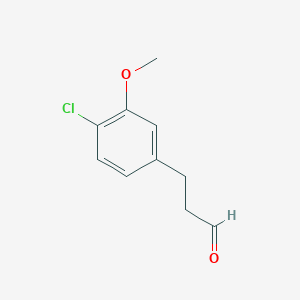
3-(4-Chloro-3-methoxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11ClO2 It is characterized by a chloro and methoxy group attached to a phenyl ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxyphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-methoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(4-Chloro-3-methoxyphenyl)propanoic acid.
Reduction: 3-(4-Chloro-3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4-Chloro-3-methoxyphenyl)propanal exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The chloro and methoxy groups can influence the compound’s reactivity and interactions with biological targets, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propanal: Lacks the chloro group, which can affect its reactivity and applications.
3-(4-Chlorophenyl)propanal: Lacks the methoxy group, which can influence its solubility and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness
3-(4-Chloro-3-methoxyphenyl)propanal is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
3-(4-chloro-3-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-7H,2-3H2,1H3 |
Clave InChI |
DKXHLOUAZCCJTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


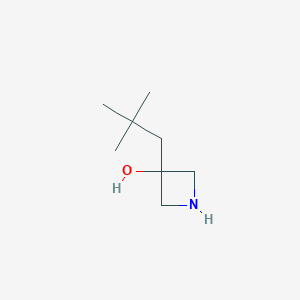
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)

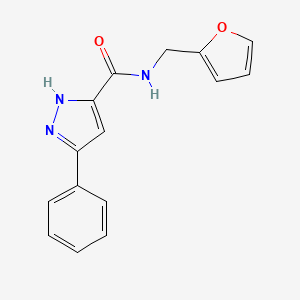
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
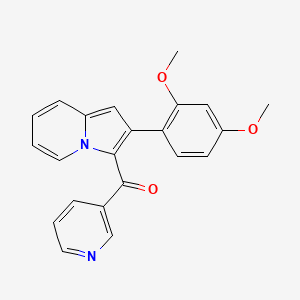

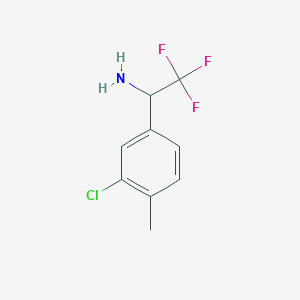
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
